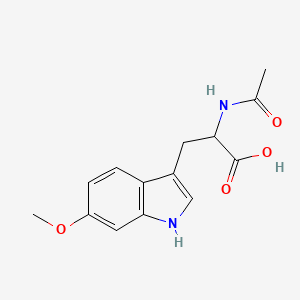

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Description

2-Acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative characterized by a methoxy-substituted indole moiety at the β-position of the propanoic acid backbone. Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol . The compound exists in the (R)-enantiomeric form (CAS: 1029430-15-6) and is primarily utilized in medicinal chemistry for studying protein interactions and as a precursor in drug development . The methoxy group at the 6-position of the indole ring enhances steric and electronic properties, influencing its biological activity and solubility profile compared to non-substituted analogs .

Properties

IUPAC Name |

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMKEFNVSOYDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions . For instance, the Fischer indole cyclization can be performed using glacial acetic acid and concentrated hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 2-acetamidopropanoic acid core but differ in aromatic substituents, which critically modulate physicochemical and biological properties. Below is a detailed comparison (Table 1) and analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

- Methoxy vs. Halogen Substitution : The 6-methoxyindole derivative (target compound) exhibits moderate polarity due to the methoxy group, contrasting with the higher lipophilicity of chloro/fluoro-substituted analogs (e.g., 298.70 g/mol halogenated indole derivative) .

- Melting Points : Benzyloxy-protected derivatives (7a, 7b) show significant melting point variations (73–75°C vs. 147–150°C), reflecting differences in crystal packing influenced by substituent positions .

Biological Relevance :

- Indole Derivatives : The 6-methoxyindole group in the target compound mimics tryptophan metabolites, making it relevant in serotonin pathway studies . In contrast, halogenated indole derivatives (e.g., 6-chloro-5-fluoro) exhibit enhanced binding to hydrophobic enzyme pockets, useful in kinase inhibition .

- Nitro and Trimethoxy Groups : Nitrophenyl derivatives serve as reactive intermediates in amide coupling , while trimethoxyphenyl variants are explored for antimitotic activity .

Synthetic Methodologies :

- Enzymatic Resolution : The (S)-3,4,5-trimethoxyphenyl derivative is synthesized via Alcalase®-mediated hydrolysis, achieving >99% enantiomeric excess .

- Benzyloxy Protection : Compounds 7a and 7b are synthesized using benzyloxy groups to protect hydroxyl moieties during coupling reactions, followed by deprotection .

Biological Activity

2-Acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The chemical structure of 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is represented by the molecular formula and has a CAS number of 1029430-15-6. The compound's molecular weight is approximately 276.29 g/mol .

Structural Formula

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid. A study reported that related indole-3-acetamido-polyamine conjugates exhibited strong antibacterial activity against various Gram-positive and Gram-negative bacteria, enhancing the efficacy of conventional antibiotics like doxycycline against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 3.125 µM .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have indicated that 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid shows negligible cytotoxic effects on mammalian cell lines at therapeutic concentrations. This is significant for its potential use in therapeutic applications, as compounds with low cytotoxicity are preferable for drug development .

The proposed mechanism of action for compounds similar to 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid involves the enhancement of antibiotic effects through synergistic interactions with existing antimicrobial agents. This synergy can lead to lower required dosages of antibiotics, potentially reducing side effects and resistance development .

Case Study 1: Enhancement of Antibiotic Efficacy

In a study focusing on the enhancement of antibiotic action, researchers synthesized a series of indole-based compounds and evaluated their ability to potentiate the effects of doxycycline against Pseudomonas aeruginosa. The results demonstrated that certain derivatives significantly lowered the MIC values compared to doxycycline alone, suggesting a promising avenue for developing new antibiotic adjuvants .

Case Study 2: Neuroprotective Effects

Research into neuroprotective properties has also been conducted, where structural analogs were tested for their ability to protect dopaminergic neurons from oxidative stress. These studies indicated that specific modifications in the indole structure could enhance neuroprotective effects while maintaining low cytotoxicity .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | |

| CAS Number | 1029430-15-6 |

| MIC against E. coli | 3.125 µM |

| Cytotoxicity | Negligible at therapeutic concentrations |

| Antibiotic Synergy | Enhanced efficacy with doxycycline |

Q & A

Q. What are the recommended synthetic routes for 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid?

Methodological Answer: The compound can be synthesized via functional group modifications of its indole backbone. Key steps include:

- Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize methoxyindole derivatives to carboxylic acids.

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketone intermediates to alcohols, which can be further functionalized.

- Substitution : Halogenation (e.g., bromine) at the indole C3 position allows coupling with acetamido-propanoic acid precursors .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under dry, inert gas (e.g., argon) at 2–8°C. Avoid light exposure to prevent photodegradation of the indole moiety .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR : The methoxy group (δ ~3.8 ppm, singlet) and indole NH (δ ~10.5 ppm, broad) are diagnostic. For enantiomeric purity, use chiral HPLC with a cellulose-based column .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₆N₂O₄: 292.11 g/mol). Fragmentation patterns distinguish regioisomers .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay variability:

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

Q. How does the methoxy group influence the compound’s biochemical interactions?

Methodological Answer:

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.